Sodium tetrakis(pentafluorophenyl)borate
CAS No.: 149213-65-0
Cat. No.: VC0128627
Molecular Formula: C24BF20Na
Molecular Weight: 702.025634
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149213-65-0 |
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Molecular Formula | C24BF20Na |
Molecular Weight | 702.025634 |
IUPAC Name | sodium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
Standard InChI | InChI=1S/C24BF20.Na/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 |
SMILES | [B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[Na+] |
Introduction
Sodium tetrakis(pentafluorophenyl)borate, with the chemical formula C24BF20Na, is an organoboron compound consisting of a sodium cation and a tetrakis(pentafluorophenyl)borate anion. This compound is notable for its weakly coordinating anion, which makes it particularly useful in various chemical applications, including catalysis and electrochemistry .
Synthesis Methods
Sodium tetrakis(pentafluorophenyl)borate can be synthesized through several methods, often involving the reaction of pentafluorophenyl alkali metal salts with boron compounds. One method involves using pentafluorobenzene as a starting material, which is more cost-effective than using bromopentafluorobenzene .
Synthesis Steps:
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Preparation of Pentafluorophenyl Alkali Metal Salt: Pentafluorobenzene reacts with an organometallic compound (e.g., butyllithium) to form pentafluorophenyllithium.
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Reaction with Boron Compounds: The pentafluorophenyllithium is then reacted with boron trichloride or boron trifluoride to form tetrakis(pentafluorophenyl)borate derivatives .
Applications
Sodium tetrakis(pentafluorophenyl)borate is used in various applications due to its weakly coordinating nature, which allows for efficient catalysis without interfering with the metal's reactivity.
Key Applications:
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Catalysis and Coordination Chemistry: It stabilizes reactive intermediates, enhancing reaction rates and selectivity in chemical processes.
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Polymerization: Acts as a co-catalyst in cationic complex polymerization, particularly with metallocene derivatives .
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Electrochemistry: Useful in environments requiring low reactivity and high stability.
Comparison with Similar Compounds
Sodium tetrakis(pentafluorophenyl)borate belongs to the class of tetrakisarylborates. Here is a comparison with similar compounds:
Compound Name | Unique Features |
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Sodium tetrakis(pentafluorophenyl)borate | Stable, low reactivity due to fluorine substituents |
Lithium tetrakis(pentafluorophenyl)borate | Water-soluble; used in olefin polymerization |
Potassium tetrakis(pentafluorophenyl)borate | Similar reactivity; used in ionic liquid applications |
Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate | Exhibits different electronic properties due to substituents |
Tetrakis(phenyl)borate | Less stable; more reactive compared to fluorinated analogs |
Research Findings
Recent studies have highlighted the versatility of sodium tetrakis(pentafluorophenyl)borate in forming stable complexes with transition metals. Its weakly coordinating nature allows for efficient catalysis without interfering with the metal's reactivity. Additionally, research indicates that this compound can stabilize reactive intermediates, enhancing reaction rates and selectivity in various chemical processes.
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